molecular formula C15H10O4 B8433916 Methyl 9-oxoxanthene-3-carboxylate

Methyl 9-oxoxanthene-3-carboxylate

Cat. No. B8433916
M. Wt: 254.24 g/mol
InChI Key: HMMUFXQMDBEZTA-UHFFFAOYSA-N
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Patent
US08106207B2

Procedure details

A sample of 9-Oxo-9H-xanthene-3-carboxylic acid methyl ester, compound 4a, (16.6 g, 65.3 mmol) was suspended in 250 mL of 3 N NaOH and 250 mL of EtOH and heated to reflux for 1 h. At that time the EtOH was evaporated and the reaction was poured into 6 N HCl over ice and extracted with large volumes of 1:1 THF/diethyl ether. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated to provide 13.35 g of Compound 5a (55.6 mmol) after drying in a vacuum oven at 50° C. overnight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[C:9](=[O:19])[C:10]3[C:15]([O:16][C:17]=2[CH:18]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:4].CCO>[OH-].[Na+]>[O:19]=[C:9]1[C:8]2[CH:7]=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:18][C:17]=2[O:16][C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
COC(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At that time the EtOH was evaporated
ADDITION
Type
ADDITION
Details
the reaction was poured into 6 N HCl over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with large volumes of 1:1 THF/diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=CC=CC=C2OC=2C=C(C=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55.6 mmol
AMOUNT: MASS 13.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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